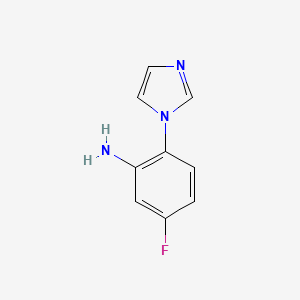

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

説明

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline: is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroaniline and imidazole.

Nucleophilic Substitution: The nucleophilic substitution reaction between 5-fluoroaniline and imidazole is carried out in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically conducted at elevated temperatures (e.g., 100-120°C) to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient production.

化学反応の分析

Types of Reactions

5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Amines, thiols; reactions are performed in polar solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Imidazole N-oxides

Reduction: Reduced imidazole derivatives

Substitution: Substituted imidazole derivatives with various functional groups

科学的研究の応用

Medicinal Chemistry

5-Fluoro-2-(1H-imidazol-1-yl)aniline has shown potential as a lead compound in drug discovery, particularly for antimicrobial and anticancer agents. The imidazole moiety enhances its ability to interact with biological targets, making it suitable for various therapeutic applications.

Case Studies:

- In one study, derivatives of this compound were evaluated for their antimicrobial activity against multiple bacterial strains, showing promising results that suggest potential as antibacterial agents .

- Another research highlighted its role in developing inhibitors for protein kinases, which are crucial in cancer therapy. Compounds containing this structure were synthesized and tested for their efficacy against specific kinase targets .

Material Science

The compound is also valuable in the synthesis of advanced materials such as polymers and catalysts. Its unique properties allow it to participate in various chemical reactions, making it a versatile building block in material design.

Applications:

- Catalysts : The imidazole functionality can facilitate catalysis in organic reactions, enhancing reaction rates and selectivity.

- Polymers : It can be incorporated into polymeric structures to improve mechanical properties or introduce specific functionalities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets due to the presence of the imidazole ring. This compound has been studied for its potential as:

- Antimicrobial Agent : Demonstrated effectiveness against bacterial and fungal infections.

- Anticancer Agent : Exhibited cytotoxic effects on cancer cell lines, indicating its potential role in cancer treatment .

Comparison with Related Compounds

To better understand the uniqueness of this compound, here is a comparison with structurally related compounds:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 5-Fluoroaniline | Contains fluorine | Simple aniline structure without heterocycles |

| 2-Methylimidazole | Contains imidazole | Lacks aromatic amine functionality |

| 4-(2-Methylimidazol-1-Yl)Aniline | Contains imidazole | Different substitution pattern on the aniline ring |

| 5-Fluoro-4-(Methylthio)Aniline | Contains sulfur | Different functional group affecting reactivity |

This table illustrates how the combination of both fluorinated and imidazole functionalities in this compound enhances its biological activity compared to simpler analogs.

作用機序

The mechanism of action of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to target proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

類似化合物との比較

Similar Compounds

2-(1H-Imidazol-1-Yl)Aniline: Lacks the fluorine atom, which may result in different biological activities and binding affinities.

5-Chloro-2-(1H-Imidazol-1-Yl)Aniline: Contains a chlorine atom instead of fluorine, potentially altering its chemical reactivity and biological properties.

5-Bromo-2-(1H-Imidazol-1-Yl)Aniline: Similar structure with a bromine atom, which may affect its pharmacokinetic and pharmacodynamic profiles.

Uniqueness

The presence of the fluorine atom in 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These characteristics can improve the compound’s bioavailability and efficacy in therapeutic applications. Additionally, the fluorine atom can influence the compound’s electronic properties, making it a valuable scaffold for the design of new drugs and materials.

生物活性

5-Fluoro-2-(1H-imidazol-1-yl)aniline is a compound of increasing interest in medicinal chemistry, particularly due to its notable biological activities, including antimicrobial and potential anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 167.16 g/mol. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development. The imidazole ring contributes to its biochemical interactions, allowing it to act on various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as a potential lead compound against Burkholderia pseudomallei , a bacterium responsible for melioidosis, displaying promising results in fragment-based drug discovery approaches. The compound's unique structure allows it to effectively interact with biological targets, contributing to its therapeutic potential.

The antimicrobial activity of this compound is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes essential for bacterial survival.

- Disruption of Cellular Functions : It can interfere with biochemical pathways critical for pathogen virulence and replication.

Anticancer Potential

Similar compounds have shown activity against various cancer cell lines, suggesting that this compound may also possess anticancer properties. It has been studied for its potential in treating lung carcinoma, breast cancer, and other malignancies .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and provided insights into the efficacy of this compound:

Synthetic Routes

Several synthetic methods have been developed for producing this compound, emphasizing its versatility in medicinal chemistry:

- Nucleophilic Substitution : Utilizing fluorinated precursors to introduce the fluorine atom.

- Coupling Reactions : Employing coupling strategies with imidazole derivatives to form the desired aniline structure.

These methods ensure high purity levels necessary for biological testing and facilitate the exploration of structure-activity relationships (SAR).

特性

IUPAC Name |

5-fluoro-2-imidazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCOECASPLFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379060 | |

| Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251649-52-2 | |

| Record name | 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。